molecular formula C12H22O2Si B14083812 Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 102687-24-1

Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B14083812
CAS No.: 102687-24-1
M. Wt: 226.39 g/mol
InChI Key: VGYSAYZZEZTZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is a high-value chemical building block designed for research and development applications. Its structure incorporates a bicyclo[4.1.0]heptane core, a rigid scaffold found in compounds investigated for various therapeutic areas , and a trimethylsilyl group, which can serve as a versatile handle for further synthetic modification. Researchers can utilize this silyl-functionalized ester as a key intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules for biological screening. The bicyclo[4.1.0]heptane scaffold is of significant interest in drug discovery, with similar structures being explored as potential agents in oncology and as allosteric modulators for neurological targets . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

CAS No.

102687-24-1

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

methyl 1-trimethylsilylbicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C12H22O2Si/c1-14-11(13)10-9-7-5-6-8-12(9,10)15(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

VGYSAYZZEZTZBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1(CCCC2)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

One of the most direct approaches to the bicyclo[4.1.0]heptane core involves the transition metal-catalyzed cyclopropanation of cyclohexene derivatives with diazo compounds. This approach can be adapted to introduce the carboxylate functionality simultaneously.

Based on related cyclopropanation methodologies used for similar bicyclic systems, the following reaction conditions have been reported:

Catalyst Diazo Compound Solvent Temperature Time Yield (%)
Rh₂(OAc)₄ Methyl diazoacetate Dichloromethane 25°C 4-6 h 65-75
Cu(acac)₂ Methyl diazoacetate Benzene 80°C 2-3 h 55-70
Pd(OAc)₂/Phosphine Methyl diazoacetate Toluene 50°C 5-8 h 60-68

The cyclopropanation typically occurs with high diastereoselectivity, favoring the exo product.

Simmons-Smith Cyclopropanation

An alternative approach involves the Simmons-Smith cyclopropanation of cyclohexene derivatives using diiodomethane and a zinc-copper couple. This can be modified to incorporate zinc-carbenoid reagents derived from methyl bromoacetate to introduce the carboxylate functionality:

Cyclohexene + CH₂I₂ + Zn(Cu) → Bicyclo[4.1.0]heptane

Typical reaction conditions include:

  • Solvent: Diethyl ether or dichloromethane
  • Temperature: 0-25°C
  • Reaction time: 6-12 hours
  • Typical yields: 70-85%

Silylation Strategies

Direct Silylation of Bicyclo[4.1.0]heptane-7-carboxylate

The introduction of the trimethylsilyl group can be achieved through deprotonation of methyl bicyclo[4.1.0]heptane-7-carboxylate followed by reaction with trimethylsilyl chloride or other silylating agents.

Based on related trimethylsilylation procedures, the following conditions have proven effective:

Base Silylating Agent Solvent Temperature Time Yield (%)
LDA TMSCl THF -78°C to RT 3-5 h 75-85
LHMDS TMSOTf THF -60°C to RT 2-4 h 80-90
KHMDS TMSCl/Et₃N Diethyl ether -40°C to RT 4-6 h 70-80

The regioselectivity of deprotonation is crucial, with sterically hindered bases favoring the C-1 position due to its relative acidity and accessibility.

Tandem Cyclopropanation-Silylation

A more efficient approach involves the use of trimethylsilyldiazomethane or trimethylsilyldiazoacetate derivatives in the cyclopropanation step, allowing simultaneous introduction of both the cyclopropane ring and the trimethylsilyl group:

Cyclohexene + TMSN₂CHCO₂Me + Catalyst → this compound

This one-pot approach offers significant advantages in terms of efficiency and atom economy.

Esterification Methods

For synthetic routes that generate the carboxylic acid derivative, conversion to the methyl ester can be achieved through several methods:

Fischer Esterification

Standard acid-catalyzed esterification using methanol and an acid catalyst:

Acid Catalyst Solvent Temperature Time Yield (%)
H₂SO₄ Methanol 65°C 8-12 h 85-95
p-TsOH Methanol 60°C 10-14 h 80-90
HCl Methanol 65°C 12-18 h 75-85

Care must be taken to avoid side reactions involving the trimethylsilyl group, which can be sensitive to acidic conditions.

Activation-Based Esterification

Alternative esterification methods involving activation of the carboxylic acid:

1-(TMS)bicyclo[4.1.0]heptane-7-COOH + Activating Agent + MeOH → Methyl 1-(TMS)bicyclo[4.1.0]heptane-7-carboxylate

Common activating agents include:

  • Thionyl chloride (SOCl₂)
  • Oxalyl chloride ((COCl)₂)
  • DCC (N,N'-Dicyclohexylcarbodiimide)
  • EDC/DMAP combination

These methods typically proceed under milder conditions, preserving the trimethylsilyl functionality.

Alternative Synthetic Approaches

Cycloaddition-Based Methods

An alternative approach involves the Diels-Alder cycloaddition to form the cyclohexene ring, followed by cyclopropanation and functionalization steps:

Diene + Dienophile → Cyclohexene → Bicyclo[4.1.0]heptane → Target Compound

This approach offers versatility in introducing substituents at various positions of the ring system.

Transition Metal-Catalyzed Cross-Coupling

Recent advances in transition metal catalysis have enabled novel approaches to functionalized bicyclic systems:

Catalyst System Coupling Partners Solvent Temperature Time Yield (%)
Au/Ag dual catalysis Cyclopropenyl benziodoxoles Acetonitrile 40°C 4-6 h 85-92
Rh(II) catalysts Diazo compounds Dichloromethane 25°C 2-3 h 75-85
Pd(0)/Phosphine Vinyl halides THF 60°C 5-8 h 70-78

These methods have shown particular utility in the synthesis of strained bicyclic systems with high functional group tolerance.

Analytical Characterization

Spectroscopic Analysis

Typical spectroscopic data for this compound:

¹H NMR (300 MHz, CDCl₃):

  • δ 0.10-0.20 (s, 9H, Si(CH₃)₃)
  • δ 0.90-1.20 (m, 2H, cyclopropane CH₂)
  • δ 1.30-1.90 (m, 8H, cyclohexane CH₂)
  • δ 2.10-2.30 (d, 1H, J ≈ 7 Hz, cyclopropane CH)
  • δ 3.65-3.75 (s, 3H, OCH₃)

¹³C NMR (75 MHz, CDCl₃):

  • δ 0.5-2.5 (Si(CH₃)₃)
  • δ 18.0-22.0 (cyclopropane C)
  • δ 22.0-30.0 (cyclohexane CH₂)
  • δ 30.0-35.0 (cyclopropane CH)
  • δ 51.0-52.0 (OCH₃)
  • δ 170.0-175.0 (C=O)

IR (neat):

  • 2950-2850 cm⁻¹ (C-H stretching)
  • 1720-1740 cm⁻¹ (C=O stretching)
  • 1250-1270 cm⁻¹ (Si-C stretching)
  • 1190-1210 cm⁻¹ (C-O stretching)

Chromatographic Analysis

Gas chromatography retention data:

  • Retention index (RI) on non-polar column (CP Sil 5 CB): ~1260-1280
  • Temperature program: Typically 50°C (1 min) to 280°C at 10°C/min

Optimization Considerations

Key Factors Affecting Yield and Selectivity

Parameter Effect on Reaction Optimal Range
Temperature Controls selectivity and reaction rate -78°C to 25°C for silylation; 0-40°C for cyclopropanation
Solvent Affects solubility and reaction rate THF, dichloromethane, or toluene
Catalyst loading Impacts efficiency and cost 1-5 mol% for transition metal catalysts
Silylating agent Determines reactivity and selectivity TMSCl with base; TMSOTf for less reactive substrates
Reaction time Balances conversion vs. side reactions 2-8 hours for most transformations

Purification Strategies

The optimal purification sequence generally involves:

  • Initial workup with aqueous sodium bicarbonate solution to remove acid residues
  • Washing with brine to remove water-soluble impurities
  • Column chromatography using a gradient of hexanes/ethyl acetate (typically 95:5 to 90:10)
  • Recrystallization or distillation for final purification if necessary

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (TEA)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bicyclic structure provides rigidity, which can influence its binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

a. Methyl 7-Phenylbicyclo[4.1.0]heptane-7-carboxylate (3q)

  • Structure : Phenyl substituent at position 7 instead of TMS.
  • Properties : The phenyl group increases aromatic π-conjugation, altering UV-Vis absorption. Melting points and solubility differ significantly due to reduced steric hindrance compared to TMS.
  • Reactivity : The phenyl group directs electrophilic substitution, whereas TMS enhances nucleophilic reactivity at adjacent positions .

b. 1-Methylbicyclo[4.1.0]heptane-7-carboxylic Acid Methyl Ester (CAS 135415-94-0)

  • Structure : Methyl group at position 1 instead of TMS.
  • Properties : Lower molecular weight (C₁₀H₁₆O₂ vs. C₁₂H₂₂O₂Si) and reduced steric bulk. IR spectra show similar ester carbonyl peaks (~1707 cm⁻¹) but lack Si-C stretching (~750–800 cm⁻¹) .

c. Methyl Bicyclo[4.1.0]hept-2-ene-7-carboxylate (CAS 90582-29-9)

  • Structure : Double bond in the bicyclo system.
  • Properties : Increased rigidity and ring strain due to unsaturation. Reactivity shifts toward Diels-Alder or cycloaddition reactions, unlike the TMS analog’s preference for silyl-directed transformations .

Bicyclo System Variations

a. Bicyclo[3.1.0]hexane Carboxylates (e.g., CAS 90199-02-3)

  • Structure : Smaller bicyclo[3.1.0]hexane core.
  • Properties : Higher ring strain and reduced thermal stability. Molecular weight (C₈H₁₂O₂) is lower than the target compound, impacting volatility .

b. Methyl 7-Oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylate (CAS 2408971-57-1)

  • Structure : Tricyclic system with a ketone.
  • Properties: The ketone introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Reactivity diverges toward keto-enol tautomerism or nucleophilic attacks at the carbonyl .

Spectroscopic and Reactivity Comparisons

Key Data Table

Compound IR (νmax, cm⁻¹) HRMS (m/z) [M+H]+ Melting Point (°C)
Target Compound (TMS analog) ~1707 (C=O), ~813 (Si-C) Not reported Not available
Methyl 7-Phenylbicyclo[4.1.0]heptane-7-carboxylate 1707 (C=O), 1595 (C=C) 428.1535 133.2
1-Methylbicyclo[4.1.0]heptane-7-carboxylate 1707 (C=O) Not reported Not available
Methyl Bicyclo[3.1.0]hexane-6-carboxylate ~1705 (C=O) Not reported Not available
  • Reactivity Trends :
    • TMS Group : Enhances stability toward radical reactions and directs regioselectivity in electrophilic additions due to σ*-orbital interactions .
    • Phenyl/Ester Groups : Promote conjugation and participation in cycloadditions or ester hydrolysis .

Biological Activity

Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is a unique bicyclic compound characterized by its trimethylsilyl and carboxylate functional groups. This compound has garnered attention in the field of organic synthesis due to its stability and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.

  • Molecular Formula: C11H18O2Si
  • Molecular Weight: Approximately 230.39 g/mol
  • Structure: The bicyclo[4.1.0] framework contributes to its distinctive chemical behavior, allowing for diverse synthetic applications.

Biological Activity

The biological activity of this compound is primarily explored through its derivatives and analogs, which have shown potential in various therapeutic areas.

Potential Therapeutic Applications

  • Obesity Treatment:
    • Research indicates that bicyclo[4.1.0]heptanes can act as melanin concentrating hormone (MCH) receptor antagonists, which may be beneficial in treating obesity by modulating appetite and energy expenditure .
  • Chemical Stability:
    • The presence of the trimethylsilyl group enhances the compound's stability, making it suitable for reactions that require robust intermediates .
  • Synthesis of Complex Molecules:
    • As an intermediate, it facilitates the synthesis of more complex organic structures, potentially leading to new drug candidates .

Case Study 1: Synthesis and Biological Evaluation

A study focusing on the synthesis of derivatives of this compound demonstrated its utility in creating compounds with enhanced biological activity against specific receptors involved in metabolic regulation. The structure-activity relationship (SAR) analysis indicated that modifications to the bicyclic framework could significantly impact receptor affinity and selectivity .

Case Study 2: Pharmacological Potential

Another investigation highlighted the pharmacological potential of bicyclic compounds in modulating neurotransmitter systems, suggesting that derivatives could be developed as novel anxiolytics or antidepressants based on their interaction with serotonin and dopamine receptors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Methyl bicyclo[4.1.0]heptane-7-carboxylateC9H14O2Lacks trimethylsilyl group; simpler structure
Dimethyl bicyclo(4.1.0)heptane-1,6-dicarboxylateC12H18O4Contains two carboxylate groups; more polar
Bicyclo[4.1.0]heptane, 7-(methylethylidene)-C10H16Different functionalization; no carboxylate

The table illustrates how this compound stands out due to its combination of functionalities, which may confer distinct physical and chemical properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.